![molecular formula C16H16N2O2S B2646647 N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide CAS No. 941921-46-6](/img/structure/B2646647.png)
N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl and p-tolyl rings, the oxalamide group, and the methylthio group . The exact structure would depend on the specific arrangement and bonding of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for “N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide” include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- Thiophene derivatives have demonstrated antimicrobial activity . Researchers have investigated their potential as antibacterial and antifungal agents. The compound may contribute to novel antimicrobial drug development.
- Some thiophene derivatives exhibit analgesic and anti-inflammatory properties . These compounds could be explored further for pain management and inflammation control.
- Thiophenes have been studied for their antihypertensive effects . Investigating the compound’s impact on blood pressure regulation could be valuable.
- Thiophene derivatives have shown antitumor activity . Researchers might explore this compound’s role in cancer treatment or prevention.
- Beyond medicine, thiophenes are used as inhibitors of metal corrosion . Investigating whether this compound can protect metals from corrosion is an interesting avenue.
- Thiophenes find applications in material science, such as in the fabrication of light-emitting diodes (LEDs) . Researchers could explore its role in optoelectronic devices.
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antihypertensive Activity
Antitumor Potential
Corrosion Inhibition
Material Science Applications
Safety And Hazards
properties
IUPAC Name |
N-(4-methylphenyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-8-12(9-7-11)17-15(19)16(20)18-13-4-3-5-14(10-13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFPNKAFAFVSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide |
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